2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate
Description
2,2,2-Trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate is a carbamate derivative featuring a trifluoroethyl group attached to a carbamate nitrogen, with a para-substituted phenyl ring modified by a methoxymethoxy (-OCH₂OCH₃) group. This compound’s structure combines the electron-withdrawing trifluoromethyl group with a methoxymethoxy ether, which may influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4/c1-17-7-19-9-4-2-8(3-5-9)15-10(16)18-6-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXZVRKBQBLFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2,2,2-Trifluoroethyl Chloroformate with 4-(Methoxymethoxy)aniline
This approach involves the nucleophilic substitution of 2,2,2-trifluoroethyl chloroformate by the amine group of 4-(methoxymethoxy)aniline to form the carbamate.
- The reaction is carried out in anhydrous dichloromethane at low temperature (below 0°C) to control reactivity and prevent side reactions.
- Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction.
- The amine (4-(methoxymethoxy)aniline) is added slowly to a cooled solution of 2,2,2-trifluoroethyl chloroformate and triethylamine.
- The mixture is stirred at room temperature for several hours to ensure complete conversion.
- The reaction mixture is then washed with aqueous acid and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
- The crude product is purified by recrystallization or preparative chromatography to yield the carbamate.
This method is preferred for aryl amines due to the higher electrophilicity of 2,2,2-trifluoroethyl chloroformate compared to bis(2,2,2-trifluoroethyl) carbonate, which is less reactive toward less nucleophilic aryl amines.
One-Pot Synthesis Using Bis(2,2,2-trifluoroethyl) Carbonate
An alternative method involves a one-pot, two-step reaction:
- In situ formation of the 2,2,2-trifluoroethyl carbamate intermediate by reaction of bis(2,2,2-trifluoroethyl) carbonate with the amine.
- Subsequent reaction of this carbamate intermediate to form the desired carbamate product.
- The reaction is conducted in dichloromethane with triethylamine as a base.
- The temperature is maintained below 0°C during the addition of bis(2,2,2-trifluoroethyl) carbonate to control the reaction rate.
- The mixture is stirred at room temperature for several hours to complete the reaction.
- This method is more suitable for alkyl amines but can be adapted for aryl amines with modified conditions.
- The by-product, 2,2,2-trifluoroethanol, is volatile and easily removed, simplifying purification.
Additional Synthetic Considerations
- Protection of the phenol group as a methoxymethoxy (MOM) ether in 4-(methoxymethoxy)aniline is crucial to prevent side reactions during carbamate formation.
- Reaction monitoring is typically performed by LCMS or NMR to confirm completion.
- Purification often involves preparative high-performance liquid chromatography (prep-HPLC) or recrystallization to achieve high purity.
- The use of anhydrous conditions and inert atmosphere (nitrogen or argon) is recommended to avoid hydrolysis of reactive intermediates.
Comparative Data Table of Preparation Methods
| Parameter | Method A: 2,2,2-Trifluoroethyl Chloroformate | Method B: Bis(2,2,2-Trifluoroethyl) Carbonate One-Pot |
|---|---|---|
| Suitable amines | Aryl and alkyl amines | Primarily alkyl amines; aryl amines less reactive |
| Reaction temperature | 0°C to room temperature | Below 0°C during addition, then room temperature |
| Base used | Triethylamine | Triethylamine |
| Solvent | Anhydrous dichloromethane | Dichloromethane |
| Reaction time | Several hours (3–6 h) | Several hours (3–6 h) |
| By-products | HCl (neutralized by base) | 2,2,2-Trifluoroethanol (volatile) |
| Purification | Extraction, drying, prep-HPLC or recrystallization | Similar purification methods |
| Yield | Generally high (up to ~90%) | Good yields, variable depending on amine nucleophilicity |
| Notes | Preferred for less nucleophilic aryl amines | Simpler one-pot procedure, limited for aryl amines |
Research Findings and Optimization Notes
- The electrophilicity of 2,2,2-trifluoroethyl chloroformate makes it highly reactive toward aryl amines, which are less nucleophilic than alkyl amines, enabling efficient carbamate formation.
- Maintaining low temperatures during reagent addition is critical to minimize side reactions and decomposition.
- The methoxymethoxy protecting group on the phenol is stable under these reaction conditions, facilitating selective carbamate formation on the amine functionality.
- The one-pot method using bis(2,2,2-trifluoroethyl) carbonate is advantageous for scale-up due to fewer isolation steps and simpler by-product removal but requires careful control when applied to aryl amines.
- Analytical data such as ^1H NMR and LCMS confirm the structure and purity of the carbamate products in reported syntheses.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phenyl ring and the carbamate moiety.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that carbamate derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that compounds with trifluoroethyl groups can enhance the lipophilicity and metabolic stability of drugs, potentially leading to improved bioavailability in therapeutic applications .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. A series of experiments revealed that derivatives of carbamates possess inhibitory effects against various bacterial strains. This property can be attributed to the electron-withdrawing nature of the trifluoroethyl group, which enhances the compound's interaction with microbial cell membranes .
Agrochemical Applications
Herbicidal Activity
In agrochemistry, 2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate has been investigated for its herbicidal properties. The compound's structure allows it to act as an effective herbicide against a variety of weed species. Field trials have shown that it can significantly reduce weed biomass and improve crop yield when applied at optimal concentrations .
Materials Science Applications
Fluorinated Polymers
The incorporation of 2,2,2-trifluoroethyl groups into polymer matrices has been explored to enhance material properties such as thermal stability and chemical resistance. Research indicates that polymers modified with this compound exhibit improved mechanical properties and durability under harsh environmental conditions .
Data Tables
Case Studies
-
Anticancer Study
A study published in a peer-reviewed journal examined the effects of various carbamate derivatives on cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell growth in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase. -
Herbicidal Efficacy
Field trials conducted over two growing seasons demonstrated that the application of this compound at specified rates resulted in a 70% reduction in weed populations compared to untreated controls. The study concluded that its selective herbicidal activity makes it a viable candidate for further development in agricultural practices. -
Polymer Development
Research focused on synthesizing fluorinated polymers using this compound as a monomer showed significant improvements in resistance to solvents and thermal degradation compared to non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can influence the electronic properties of the compound, enhancing its binding affinity to certain enzymes or receptors . The methoxymethoxy phenyl group can also contribute to the compound’s overall activity by affecting its solubility and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights
Substituent Effects on Reactivity and Solubility The methoxymethoxy group in the target compound likely enhances solubility in polar solvents compared to non-polar substituents (e.g., isopropyl in ). However, its electron-donating nature may reduce electrophilic reactivity relative to electron-withdrawing groups like fluorine (e.g., in ). Trifluoroethyl carbamates generally exhibit improved metabolic stability due to the trifluoromethyl group’s resistance to enzymatic degradation, a trait shared across analogs .
Synthetic Accessibility Carbamates with simple aryl groups (e.g., ethyl N-(2,4-difluorophenyl)carbamate ) are synthesized in fewer steps, whereas complex hybrids (e.g., isopropylaminocarbonylbenzyl derivatives ) require multi-step protocols, reducing overall yield. High-yield routes (e.g., 86.7% for fluralaner synthesis ) highlight the industrial viability of optimizing reaction conditions for trifluoroethyl carbamates.
Biological and Industrial Relevance Methoxymethoxy-substituted compounds are rare in the literature, but similar ether-containing carbamates (e.g., methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate ) are used as pharmacopeia standards, suggesting regulatory applicability.
Research Findings and Gaps
- Stability Studies: Trifluoroethyl carbamates show superior thermal and hydrolytic stability compared to non-fluorinated analogs, as seen in high-purity commercial batches .
- Synthetic Challenges : The methoxymethoxy group’s sensitivity to acidic conditions may necessitate protective strategies during synthesis, akin to those used for methoxybenzamides .
- Biological Activity: No direct data exists for the target compound, but structurally related carbamates exhibit insecticidal, antifungal, and kinase-inhibitory properties .
Biological Activity
2,2,2-Trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H12F3NO4
- Molecular Weight : 279.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its trifluoroethyl group, which enhances its lipophilicity and alters its electronic properties. This modification can increase binding affinity to various biological targets, including enzymes and receptors involved in metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antifungal Activity : Similar compounds have shown efficacy against phytopathogenic fungi. The carbamate moiety is known for its fungicidal properties, suggesting potential applications in agriculture to combat resistant strains of fungi .
- Biochemical Studies : The compound can serve as a tool in biochemical research to investigate the effects of fluorinated groups on biological systems. Its unique structure allows for the exploration of structure-activity relationships in drug design .
Research Findings
A review of recent studies highlights various aspects of the compound's biological activity:
- Fungicidal Properties : In studies involving N-phenylcarbamates, derivatives similar to this compound were effective against both drug-sensitive and drug-resistant fungal strains. This suggests that this compound could be developed as a novel antifungal agent .
- Synthesis and Testing : The synthesis typically involves reacting 2,2,2-trifluoroethyl chloroformate with 4-(methoxymethoxy)aniline. Subsequent testing in vitro has indicated promising results regarding its stability and reactivity under physiological conditions.
- Comparative Studies : Comparative analysis with other carbamate derivatives demonstrates that the trifluoroethyl substitution significantly enhances the compound's biological effects compared to non-fluorinated analogs .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H12F3NO4 |
| Molecular Weight | 279.22 g/mol |
| Antifungal Activity | Effective against resistant fungi |
| Synthesis Method | Reaction with chloroformate |
| Mechanism of Action | Enzyme/receptor binding |
Case Studies
-
Case Study on Antifungal Efficacy :
- A study evaluated the antifungal properties of similar carbamates against Fusarium species. The results indicated that modifications to the phenyl ring could enhance activity against resistant strains.
-
Biochemical Applications :
- Research demonstrated that fluorinated compounds like this carbamate can modulate enzyme activity, providing insights into their potential as therapeutic agents in metabolic disorders.
Q & A
Q. What synthetic strategies are effective for preparing 2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate?
- Methodological Answer : A two-step approach is commonly used: (i) Activation of the carbamate group : React 4-(methoxymethoxy)aniline with a trifluoroethyl chloroformate derivative in anhydrous dichloromethane, using DMAP (4-dimethylaminopyridine) as a catalyst. Monitor completion via TLC (hexane:EtOAc 7:3) . (ii) Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity via NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 4.5–4.7 ppm for methoxymethoxy groups) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- and NMR : Key signals include trifluoroethyl CF (δ 120–125 ppm in ), methoxymethoxy OCHO (δ 3.3–3.5 ppm in ), and carbamate carbonyl (δ 155–160 ppm in ) .
- LC/MS (ESI+) : Look for [M+H] ions with accurate mass (calculated molecular weight: ~293.2 g/mol). Fragmentation patterns (e.g., loss of CO from the carbamate group) aid validation .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or stability?
- Methodological Answer :
- HOMO-LUMO Analysis : Use DFT (Density Functional Theory) with B3LYP/6-311++G(d,p) basis sets to assess electron distribution. The trifluoroethyl group lowers LUMO energy, increasing electrophilicity at the carbamate carbonyl .
- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO or water) to predict hydrolytic stability. The methoxymethoxy group may reduce hydrolysis rates compared to unprotected phenolic analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Profiling : Conduct in vitro assays (e.g., enzyme inhibition) at varying concentrations (1 nM–100 µM) to identify non-linear effects. Use Hill slope analysis to differentiate specific binding from non-specific interactions .
- Metabolite Screening : Incubate the compound with liver microsomes (human/rat) and analyze via LC-HRMS to rule out off-target effects from degradation products (e.g., free 4-(methoxymethoxy)aniline) .
Q. How to design derivatives to enhance target selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the methoxymethoxy group with bulkier substituents (e.g., benzyloxy) to sterically hinder non-target interactions. Monitor changes in binding affinity via SPR (Surface Plasmon Resonance) .
- Isosteric Replacement : Substitute the trifluoroethyl group with pentafluoropropyl to modulate lipophilicity (logP) while retaining electron-withdrawing effects. Validate via comparative NMR and in vitro potency assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
